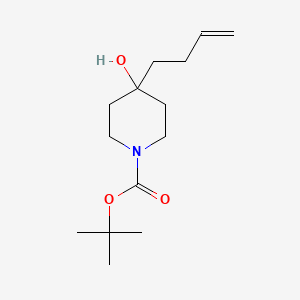

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate is a piperidine-derived compound characterized by a tert-butyl carbamate group at the 1-position and a hydroxyl-substituted but-3-enyl chain at the 4-position of the piperidine ring. This structure combines a rigid bicyclic framework with a reactive alkene moiety, making it a versatile intermediate in medicinal chemistry and drug discovery.

The hydroxyl and alkene groups in the molecule enable diverse functionalization pathways, such as oxidation, nucleophilic addition, or cross-coupling reactions, to generate complex pharmacophores. The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, enhancing solubility and stability during synthetic workflows .

Properties

IUPAC Name |

tert-butyl 4-but-3-enyl-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-5-6-7-14(17)8-10-15(11-9-14)12(16)18-13(2,3)4/h5,17H,1,6-11H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMAMSRWNDXSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the But-3-enyl Group: The but-3-enyl group can be introduced via a substitution reaction using a suitable alkylating agent.

Addition of the Hydroxyl Group: The hydroxyl group can be added through a hydroxylation reaction, often using oxidizing agents.

Attachment of the Tert-butyl Group: The tert-butyl group is typically introduced through esterification or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the double bond in the but-3-enyl group.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated alkyl chain.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- Alkyl chains (e.g., 4-methylpentyl in ) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Aromatic substituents (e.g., 3,4-difluorophenyl in ) improve binding affinity to hydrophobic enzyme pockets.

- Polar groups (e.g., hydroxyl or hydroxymethyl in ) balance solubility and metabolic stability.

Reactivity :

Biological Activity

Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate, also known as M4 , is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases. This article delves into its biological activity, focusing on mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₂₅NO₃

- CAS Number : 1415560-15-4

- Molecular Weight : 255.36 g/mol

The compound features a piperidine ring with a tert-butyl and but-3-enyl substituent, contributing to its unique biological properties.

M4 has been identified as both a β-secretase inhibitor and an acetylcholinesterase inhibitor . These actions are crucial in the context of Alzheimer's disease (AD), where the aggregation of amyloid-beta (Aβ) peptides plays a significant role in pathogenesis.

- Inhibition of β-secretase :

- Acetylcholinesterase Inhibition :

In Vitro Studies

A series of in vitro experiments assessed the protective effects of M4 on astrocyte cells exposed to Aβ₁₄₂:

- Cell Viability : M4 treatment resulted in improved cell viability (62.98 ± 4.92%) compared to Aβ alone (43.78 ± 7.17%) at a concentration of 100 μM .

- Cytokine Production : M4 reduced TNF-α levels, indicating a potential anti-inflammatory effect, although not significantly different from controls .

In Vivo Studies

In vivo assessments were conducted using scopolamine-induced models in rats:

- Oxidative Stress Markers : M4 treatment led to decreased malondialdehyde (MDA) levels, suggesting reduced lipid peroxidation and oxidative stress compared to the scopolamine group .

- Comparative Analysis with Galantamine : While M4 showed some protective effects, it was less effective than galantamine in reducing β-secretase activity and improving overall cognitive function in treated rats .

Case Studies

- Alzheimer's Disease Model :

- Neuroinflammation :

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | - Improved astrocyte viability against Aβ toxicity - Reduced TNF-α production |

| In Vivo | - Decreased oxidative stress markers (MDA) - Less effective than galantamine |

| Mechanism | - Inhibits β-secretase (IC₅₀ = 15.4 nM) - Inhibits acetylcholinesterase (Kᵢ = 0.17 μM) |

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

- Alkylation : Reacting a piperidine precursor (e.g., 4-hydroxypiperidine) with tert-butyl bromoacetate under basic conditions (e.g., sodium hydride in THF) to introduce the tert-butyl carboxylate group .

- But-3-enyl Introduction : A Grignard or Heck coupling reaction may introduce the but-3-enyl group. For example, palladium-catalyzed cross-coupling with 3-butenyl halides .

- Hydroxylation : The hydroxyl group at the 4-position can be introduced via oxidation (e.g., using m-CPBA) or retained through protective group strategies .

- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) ensures high purity .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to the but-3-enyl protons (δ 5.0–5.8 ppm for vinyl protons) and hydroxyl proton (broad singlet near δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₁₅H₂₅NO₃) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can stereochemical ambiguities in the piperidine ring be resolved?

- Methodological Answer :

- X-ray Crystallography : Using SHELXL for refinement, particularly with high-resolution data (>1.0 Å), to assign absolute configuration .

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose derivatives) to separate enantiomers, with UV detection at 210–230 nm .

- Vibrational Circular Dichroism (VCD) : For non-crystalline samples, VCD compares experimental and computational spectra to confirm stereochemistry .

Q. How to address contradictory NMR data arising from dynamic effects or tautomerism?

- Methodological Answer :

- Variable Temperature (VT) NMR : Conduct experiments at low temperatures (−40°C to 0°C) to "freeze" conformational changes, simplifying splitting patterns .

- 2D NMR Techniques : Use NOESY to identify spatial proximity of protons (e.g., hydroxyl group interaction with adjacent substituents) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental assignments .

Q. What strategies improve yields in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Protective Group Optimization : Use tert-butyloxycarbonyl (Boc) for amine protection and trimethylsilyl (TMS) for hydroxyl groups to prevent side reactions .

- Flow Chemistry : Continuous flow reactors minimize degradation of the but-3-enyl group by controlling residence time and temperature .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .

Q. How to design experiments studying the reactivity of the but-3-enyl substituent?

- Methodological Answer :

- Epoxidation : Treat with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane, monitoring conversion via TLC or GC-MS .

- Hydroboration-Oxidation : React with BH₃·THF followed by H₂O₂/NaOH to form secondary alcohols, characterizing products via ¹H NMR .

- Cross-Metathesis : Use Grubbs catalyst (e.g., GII) to couple the but-3-enyl group with alkenes, analyzing regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.